5-Methoxy-1-benzofuran-2-sulfonyl chloride
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Overview
Description
5-Methoxy-1-benzofuran-2-sulfonyl chloride is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a sulfonyl chloride group at the 2-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-benzofuran-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a pre-formed benzofuran ring. One common method is the sulfonylation of 5-methoxybenzofuran using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-benzofuran-2-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, halogens, and acyl chlorides are used in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Substituted Benzofurans: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
5-Methoxy-1-benzofuran-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.
Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a tool for studying sulfonylation reactions and their effects on biological systems.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-benzofuran-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride: Similar structure but differs in the position of the sulfonyl chloride group.
5-Bromo-2-methoxybenzenesulfonyl chloride: Contains a bromine atom instead of a benzofuran ring.
Uniqueness
5-Methoxy-1-benzofuran-2-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group on the benzofuran ring. This combination imparts specific reactivity and potential biological activity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H7ClO4S |
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Molecular Weight |
246.67 g/mol |
IUPAC Name |
5-methoxy-1-benzofuran-2-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO4S/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3 |
InChI Key |
HRNCBUPTQJVSFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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